(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623936-13-0 |
|---|---|
Molecular Formula |
C22H18FN3OS2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18FN3OS2/c1-3-25-21(27)19(29-22(25)28)12-16-13-26(17-7-5-4-6-8-17)24-20(16)15-10-9-14(2)18(23)11-15/h4-13H,3H2,1-2H3/b19-12- |
InChI Key |
WAAQORLUKJWQFS-UNOMPAQXSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Fluoro-4-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reaction Scheme:
-
Phenylhydrazine reacts with 3-fluoro-4-methylacetophenone in acetic acid under reflux to form the corresponding hydrazone.
-
Vilsmeier-Haack formylation introduces the aldehyde group at the C4 position using POCl₃ and DMF at 0–5°C.
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry DCM | 78% → 89% |
| POCl₃ Equiv. | 2.5 eq | Reduced tar formation |
| Temperature Control | −5°C to 0°C gradient | 95% regioselectivity |
This step’s criticality lies in preventing over-formylation, which generates unwanted bis-aldehydes. LC-MS monitoring confirms monoformylation.
Knoevenagel Condensation for Methylene Bridge Formation
Reaction Conditions:
-
Pyrazole carbaldehyde (1.0 eq), 3-ethyl-2-thioxothiazolidin-4-one (1.05 eq)
-
Catalyst: Piperidine (10 mol%) in ethanol/toluene azeotrope (4:1)
-
Reflux at 110°C for 12 hours with Zeolite H-Y for azeotropic water removal.
Stereochemical Control:
The Z-configuration is enforced by:
-
Steric hindrance from the 3-ethyl group
-
π-Stacking between phenyl and thiazolidinone rings
Post-reaction, the crude product is washed with cold MeOH to remove unreacted aldehyde (HPLC purity >98%).
Industrial-Scale Production Innovations
Continuous Flow Synthesis
Advantages Over Batch Processing:
| Metric | Batch (Traditional) | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2.5 hours |
| Yield | 72% | 88% |
| Solvent Consumption | 15 L/kg | 6 L/kg |
A tubular reactor with staggered mixing zones ensures precise temperature control during exothermic Knoevenagel steps.
Catalytic System Optimization
Heterogeneous Catalysts:
-
Mesoporous SBA-15-supported piperidine : Enables catalyst reuse for 15 cycles without activity loss.
-
Turnover Frequency (TOF) : 420 h⁻¹ vs. 290 h⁻¹ for homogeneous catalyst.
Analytical Characterization
Spectroscopic Benchmarks:
| Technique | Key Signals | Reference Compound |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, CH=N), δ 2.89 (q, J=7Hz, 2H, CH₂CH₃) | Thiazolidinone |
| ¹³C NMR | δ 192.1 (C=S), δ 161.3 (C=O) | |
| HRMS | m/z 423.1234 [M+H]⁺ (Δ 1.2 ppm) | VulcanChem |
PXRD confirms crystalline form stability under ICH storage conditions (40°C/75% RH for 6 months).
Green Chemistry Alternatives
Solvent Replacement Strategy:
-
Cyrene® (dihydrolevoglucosenone) : Achieves 85% yield with E-factor reduction from 32 to 11.
-
Microwave Assistance : Reduces condensation time to 45 minutes (30% energy savings).
Regulatory-Grade Purification
Chromatographic Protocols:
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that thiazolidinone derivatives exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The thiazolidinone scaffold is known for its antimicrobial activity. Research has shown that (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibits notable antibacterial and antifungal effects. In vitro studies revealed that the compound effectively inhibited the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several preclinical models. It has been shown to reduce pro-inflammatory cytokine levels and alleviate symptoms in models of inflammation, suggesting its utility in treating inflammatory diseases.
Synthesis of Novel Compounds
The unique structure of this compound serves as a versatile building block for synthesizing other bioactive molecules. Researchers have utilized this compound in multi-step synthetic pathways to create novel thiazolidinone derivatives with enhanced biological activities.
Drug Development
The compound's ability to modulate biological pathways makes it an attractive candidate for drug development. Its derivatives are being investigated for their potential as lead compounds in drug discovery programs targeting various diseases, including cancer and infections.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Alotaibi et al., 2024 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Abdel-Wahab et al., 2024 | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Hegazy et al., 2020 | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in animal models, indicating potential therapeutic use in inflammatory conditions. |
Mechanism of Action
The mechanism of action of (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The presence of the thiazolidinone ring and the pyrazole moiety plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing in substituents on the pyrazole ring, alkyl chain length, and aromatic modifications. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.
Substituent Variations in Pyrazole and Aromatic Moieties
Bioactivity Insights
- Antimicrobial Potential: Thiazolidinones with electron-withdrawing groups (e.g., fluorine, chlorine) show enhanced activity against Gram-positive bacteria. The target compound’s fluoro-methylphenyl group may improve membrane penetration compared to hydroxybenzylidene derivatives .
- Enzyme Inhibition : Thioxo groups in the target compound and its analogs exhibit strong binding to cysteine proteases, with IC₅₀ values in the low micromolar range .
- Selectivity: The heptyl chain in ’s compound increases nonspecific interactions, reducing selectivity compared to the target compound’s ethyl group .
Research Findings and Limitations
Key Findings
- Substituents at the 3-position of the pyrazole ring (e.g., fluoro, chloro, methoxy) modulate electronic effects and steric bulk, directly influencing target engagement .
- Ethyl and shorter alkyl chains optimize a balance between solubility and lipophilicity, whereas longer chains (e.g., heptyl) compromise bioavailability .
Limitations and Gaps
- Bioactivity Data: Limited studies on the target compound’s specific biological targets (e.g., kinase inhibition, antimicrobial assays) compared to its analogs .
- Metabolic Stability: No comparative ADME data available for fluorine- versus chlorine-substituted derivatives.
Biological Activity
(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a novel compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H20FN3OS2, with a molecular weight of 437.6 g/mol. The thiazolidinone framework is characterized by a five-membered ring containing nitrogen and sulfur atoms, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN3OS2 |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 623936-16-3 |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the thiazolidinone structure can enhance anticancer activity through mechanisms such as enzyme inhibition and disruption of cell cycle progression .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential in inflammatory conditions .
Antidiabetic Properties
Thiazolidinone derivatives are known for their hypoglycemic effects. They act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and insulin sensitivity . This mechanism makes them promising candidates for developing new antidiabetic agents.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The thiazolidinone scaffold is recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazolidinone ring. Modifications at positions 2, 3, and 5 have been shown to enhance potency and selectivity against specific biological targets .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.
- Anti-inflammatory Mechanism : In a murine model of arthritis, administration of the compound led to reduced swelling and inflammation markers compared to control groups, showcasing its anti-inflammatory capabilities.
Q & A
Basic Question
- NMR (¹H/¹³C) : Assign signals using DEPT-135 to differentiate CH, CH2, and CH3 groups. Key peaks include:
- FT-IR : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect stereoisomers .
How can researchers optimize reaction yields when synthesizing this compound?
Advanced Question
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables:
- Statistical modeling : Use ANOVA to identify significant factors (e.g., pH, reagent stoichiometry) affecting yield .
What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Advanced Question
Discrepancies may arise from:
- Isomer impurities : Use chiral HPLC to separate Z/E isomers and test each for activity .
- Assay variability : Standardize enzyme inhibition protocols (e.g., IC50 measurements in triplicate with positive controls) .
- Cellular uptake differences : Perform logP calculations (e.g., ~3.5 for this compound) to correlate lipophilicity with cytotoxicity .
- Target selectivity profiling : Use kinase panels or proteomics to identify off-target effects .
What computational methods support the design of derivatives with enhanced bioactivity?
Advanced Question
- Docking studies : Model the compound’s interaction with targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the fluorophenyl moiety .
- QSAR modeling : Derive Hammett constants (σ) for substituents on the pyrazole ring to predict electronic effects on activity .
- MD simulations : Analyze binding stability over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
How can researchers validate the mechanism of action for this compound in anticancer studies?
Advanced Question
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in cancer cell lines (e.g., MCF-7) .
- Western blotting : Measure caspase-3 cleavage and Bcl-2/Bax ratios to confirm apoptotic pathways .
- ROS detection : Employ DCFH-DA probes to assess oxidative stress induction .
- In vivo xenograft models : Administer 10–20 mg/kg doses (IP) and monitor tumor volume reduction over 21 days .
What are the critical stability considerations for storing this compound?
Basic Question
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation (t1/2 >6 months vs. 1 month at RT) .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thioxo group .
- Solvent compatibility : Prepare stock solutions in DMSO (≤10 mM) to prevent precipitation .
How can synthetic byproducts be identified and mitigated during scale-up?
Advanced Question
- LC-MS profiling : Monitor for common byproducts (e.g., deiodinated analogs or dimerization products) .
- Process optimization : Use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., 90% yield at 50 mL/min flow rate) .
- Crystallization screening : Test solvents (e.g., ethyl acetate/hexane) to remove impurities via fractional recrystallization .
What structural modifications could improve this compound’s pharmacokinetic properties?
Advanced Question
- Bioisosteric replacement : Substitute the 3-fluoro-4-methylphenyl group with a trifluoromethyl group to enhance metabolic stability .
- PEGylation : Attach polyethylene glycol (PEG-500) to the ethyl group to increase aqueous solubility (logP reduction from 3.5 to 2.1) .
- Pro-drug design : Introduce a phosphate ester at the hydroxyl position for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
